molecular formula C7H6N2S2 B1295549 4-(Thiophen-2-yl)thiazol-2-amine CAS No. 28989-50-6

4-(Thiophen-2-yl)thiazol-2-amine

Cat. No.: B1295549
CAS No.: 28989-50-6
M. Wt: 182.3 g/mol
InChI Key: XRNPDKQNHIKARG-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiophene ring and a thiazole ring These structures are known for their aromaticity and the presence of sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties

Biochemical Analysis

Biochemical Properties

4-(Thiophen-2-yl)thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in inflammatory pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and reducing inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX-2 and 5-LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Furthermore, the compound can interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . These interactions highlight its potential as an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity for extended periods, although its efficacy may diminish over time due to gradual degradation . In vitro and in vivo studies have demonstrated sustained anti-inflammatory and anticancer effects over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its biological activity and toxicity profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as lipophilicity and protein binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct it to specific compartments, enhancing its efficacy . Its localization within the cell is essential for its role in modulating cellular processes and exerting its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)thiazol-2-amine typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the reaction of a thiophene aldehyde with a thioamide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .

Scientific Research Applications

4-(Thiophen-2-yl)thiazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)thiazol-2-amine
  • 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
  • Thiazole derivatives with various substituents

Uniqueness

4-(Thiophen-2-yl)thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Properties

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPDKQNHIKARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288130
Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-50-6
Record name 28989-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-(thiophen-2-yl)thiazol-2-amine relate to its biological activity?

A: While the precise mechanism of action of this compound remains to be fully elucidated, its structure offers valuable insights. The presence of both thiophene and thiazole rings within its structure is noteworthy, as these moieties are commonly found in various bioactive compounds, including fungicides and pesticides. The study explored structural modifications by substituting the 4-chloro-2-fluorophenyl group in the lead compound with thiophenyl groups and introducing different functional groups like 2-aminothiazole []. This exploration of structure-activity relationships (SAR) suggests that the specific arrangement and types of functional groups attached to the core structure play a crucial role in determining the compound's biological activity and potency.

Q2: What analytical techniques were employed to characterize and study this compound?

A: The synthesis of this compound was achieved through a series of reactions, ultimately leading to the desired compound []. Its structure was meticulously confirmed using a combination of spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. This comprehensive characterization provides a solid foundation for future research and development efforts focused on this promising compound.

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